molecular formula C9H12O2 B3052934 2-(4-(Hydroxymethyl)phenyl)ethanol CAS No. 4866-85-7

2-(4-(Hydroxymethyl)phenyl)ethanol

Cat. No.: B3052934
CAS No.: 4866-85-7
M. Wt: 152.19 g/mol
InChI Key: JNYDLFCWCDMSSG-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H12O2 It is a type of aromatic alcohol, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Scientific Research Applications

2-(4-(Hydroxymethyl)phenyl)ethanol has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Hydroxymethyl)phenyl)ethanol . For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Furthermore, individual factors, such as genetic variations, age, and health status, can influence the compound’s pharmacokinetics and its effects on the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-(Hydroxymethyl)phenyl)ethanol involves the reduction of 4-(Hydroxymethyl)phenylacetic acid. The reaction is typically carried out using a borane-dimethyl sulfide complex in tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is cooled to 0°C, and the borane complex is added, causing effervescence. The reaction is maintained at 0°C for three hours, followed by quenching with hydrochloric acid and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)phenylacetic acid or 4-(Formylmethyl)phenylacetic acid.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-methanol: Similar structure but with an additional phenyl ring.

    4-(Hydroxymethyl)benzyl alcohol: Lacks the ethanol moiety but has a similar hydroxymethyl group attached to the phenyl ring.

Uniqueness

2-(4-(Hydroxymethyl)phenyl)ethanol is unique due to the presence of both a hydroxymethyl group and an ethanol moiety, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYDLFCWCDMSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625554
Record name 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-85-7
Record name 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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